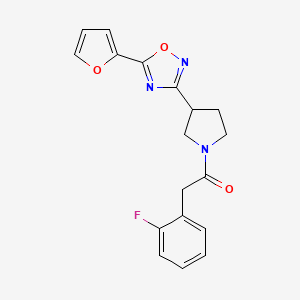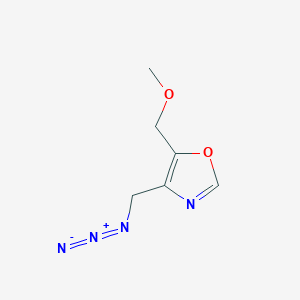
(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone” is a chemical compound with the molecular formula C20H19NO4. It is intended for research use only and is not for human or veterinary use. This compound is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran derivatives have been found to possess various types of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular weight of this compound is 337.375.Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
The synthesis of related compounds has been explored for potential applications in imaging, particularly for Parkinson's disease. For instance, a study focused on synthesizing a PET agent for imaging the LRRK2 enzyme in Parkinson's disease, utilizing a morpholino)methanone derivative. This compound demonstrated high radiochemical yield and purity, suggesting its utility in neurological imaging applications (Wang et al., 2017).
Crystal Structure and Antitumor Activity
Research on morpholino)methanone derivatives has also delved into their antitumor properties. A study synthesized a compound with distinct inhibition on the proliferation of several cancer cell lines, underscoring its potential in cancer therapy (Zhi-hua Tang & W. Fu, 2018).
Novel Synthesis Methods
Innovative synthesis methods for related compounds have been developed, highlighting the flexibility and potential of these compounds in creating novel therapeutic agents. For example, research on the synthesis of Vertilecanin C through nicotinic acid demonstrates the chemical versatility and potential applications of these compounds in drug development (S. Demirci et al., 2008).
Antioxidant Properties
Compounds related to "(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone" have been investigated for their antioxidant properties. A study synthesized derivatives and evaluated their in vitro antioxidant activities, demonstrating their potential as powerful antioxidants (Yasin Çetinkaya et al., 2012).
Antimicrobial and Antioxidant Studies
Furthermore, antimicrobial and antioxidant studies on benzofuran derivatives, including those related to "this compound," have shown promising results. These studies provide insights into the potential use of these compounds in treating infections and diseases associated with oxidative stress (S. Rashmi et al., 2014).
Direcciones Futuras
Benzofuran derivatives, such as “(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone”, have attracted attention due to their wide range of biological and pharmacological applications . Future research in this field could bring innovative pharmaceutical developments with a considerable spectrum of applications .
Propiedades
IUPAC Name |
(5-methoxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-15-7-8-17-16(13-15)18(20(22)21-9-11-24-12-10-21)19(25-17)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTMFZFUTOCIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2921742.png)
![Methyl (E)-4-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2921744.png)

![3-(2-ethoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2921747.png)
![N'-(3-Chloro-2-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2921748.png)
![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]acetamide](/img/structure/B2921749.png)


![N-methyl-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2921753.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2921756.png)



